molecular formula C10H14N2O B13605527 2-(6-Methylpyridin-3-yl)morpholine

2-(6-Methylpyridin-3-yl)morpholine

Cat. No.: B13605527
M. Wt: 178.23 g/mol
InChI Key: VWGCPXGANPVMKG-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a 6-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)morpholine typically involves the reaction of 6-methylpyridin-3-yl halides with morpholine under basic conditions. One common method is the nucleophilic substitution reaction where 6-methylpyridin-3-yl bromide reacts with morpholine in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(6-Methylpyridin-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its target, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-2-yl)morpholine
  • 2-(6-Methylpyridin-4-yl)morpholine
  • 2-(6-Methylpyridin-3-yl)piperidine

Uniqueness

2-(6-Methylpyridin-3-yl)morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the pyridine ring can affect the compound’s electronic properties and its interaction with other molecules .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)morpholine

InChI

InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)10-7-11-4-5-13-10/h2-3,6,10-11H,4-5,7H2,1H3

InChI Key

VWGCPXGANPVMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2CNCCO2

Origin of Product

United States

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